Product packaging for 1-(1-ethyl-1H-pyrazol-3-yl)ethanone(Cat. No.:CAS No. 1004193-93-4)

1-(1-ethyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B3373353
CAS No.: 1004193-93-4
M. Wt: 138.17 g/mol
InChI Key: UZGPIUGGVSKCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Pyrazole (B372694) Chemistry and Heterocyclic Systems

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, forms the core of a vast and diverse family of organic compounds. mdpi.comnih.gov These pyrazole derivatives are a cornerstone of heterocyclic chemistry, a field that explores the synthesis, properties, and applications of cyclic compounds containing atoms of at least two different elements in their rings. The pyrazole scaffold is of particular interest due to its presence in numerous biologically active molecules, making it a "privileged structure" in medicinal chemistry. nih.gov Compounds incorporating the pyrazole ring have demonstrated a wide array of pharmacological activities. mdpi.com

Significance of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone as a Model System or Synthetic Precursor

While specific research focusing exclusively on this compound is not extensively documented, its structure suggests significant utility as both a model system and a synthetic precursor. The ethanone (B97240) moiety (a carbonyl group adjacent to a methyl group) is a versatile functional group that can undergo a wide range of chemical transformations. This makes this compound a valuable starting material for the synthesis of more complex pyrazole derivatives. For example, the ketone can be reduced to an alcohol, converted to an oxime, or used in carbon-carbon bond-forming reactions. mdpi.comnih.gov

As a model system, this compound allows for the systematic study of how the electronic and steric effects of the N-ethyl and 3-acetyl groups influence the reactivity of the pyrazole ring. Understanding these relationships is crucial for designing new pyrazole-based compounds with desired properties. The synthesis of related pyrazole ethanone derivatives, such as 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone, has been explored, providing insights into the general synthetic strategies that would be applicable to this compound. mdpi.com These syntheses often involve the N-alkylation of a pre-formed pyrazole ring or the cyclization of appropriate precursors. mdpi.comorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B3373353 1-(1-ethyl-1H-pyrazol-3-yl)ethanone CAS No. 1004193-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-ethylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-5-4-7(8-9)6(2)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGPIUGGVSKCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292544
Record name 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-93-4
Record name 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 1 Ethyl 1h Pyrazol 3 Yl Ethanone

Chemo- and Regioselective Synthesis Strategies for the Pyrazole (B372694) Core

The foundational step in synthesizing 1-(1-ethyl-1H-pyrazol-3-yl)ethanone is the construction of the pyrazole ring itself. The most prevalent and versatile method for this is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govnih.gov To achieve the desired substitution pattern for the target molecule, a key precursor is a 1,3-diketone which, upon reaction with ethylhydrazine (B1196685), can selectively yield the 1,3-disubstituted pyrazole.

The regioselectivity of the cyclocondensation of unsymmetrical 1,3-diketones with substituted hydrazines is a critical challenge. nih.gov The reaction can theoretically produce two different regioisomers. However, by carefully selecting the reaction conditions and the nature of the diketone, a high degree of regioselectivity can be achieved. For instance, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in favor of the desired isomer. organic-chemistry.org The addition of an acid catalyst can also influence the reaction outcome. organic-chemistry.org

One common strategy involves the Knorr pyrazole synthesis, which is the reaction of a β-ketoester or a 1,3-diketone with a hydrazine. nih.gov For the synthesis of a 3-acetylpyrazole derivative, a suitable starting material would be a diketone that already contains the acetyl group or a precursor to it.

Reactant 1Reactant 2Catalyst/SolventKey Feature
1,3-DiketoneEthylhydrazineDMAcHigh regioselectivity for 1,3-disubstituted pyrazole organic-chemistry.org
β-KetoesterEthylhydrazineAcid catalystClassic Knorr synthesis approach nih.gov
α,β-Unsaturated KetoneEthylhydrazineVariousLeads to pyrazoline intermediate, then oxidized to pyrazole nih.gov
Trichloromethyl EnoneArylhydrazine HydrochlorideAlcoholRegiocontrolled synthesis of 1,3-regioisomer nih.gov

Methodologies for N-Ethylation of Pyrazole Derivatives

While the direct cyclocondensation with ethylhydrazine is a common route, an alternative strategy involves the synthesis of an unsubstituted or N-protected pyrazole followed by N-ethylation. This approach can be advantageous when the desired pyrazole core is more readily accessible without the N-ethyl group.

Traditional N-alkylation of pyrazoles often involves the use of a strong base to deprotonate the pyrazole nitrogen, followed by reaction with an ethylating agent such as ethyl halide. However, these conditions can sometimes lead to a mixture of N1 and N2 alkylated products in unsymmetrical pyrazoles.

More advanced and milder methods have been developed. For instance, acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has been reported as an effective method, providing good yields of N-alkyl pyrazoles under Brønsted acid catalysis. nih.govresearchgate.net Another approach involves the use of phase-transfer catalysts, which can facilitate the alkylation reaction under heterogeneous conditions, often leading to improved yields and selectivity.

Pyrazole DerivativeEthylating AgentCatalyst/ConditionsKey Feature
3-AcetylpyrazoleEthyl bromideStrong base (e.g., NaH)Traditional method, potential for isomeric mixtures
3-AcetylpyrazoleEthyl trichloroacetimidateBrønsted acid (e.g., CSA)Milder, acid-catalyzed approach nih.govresearchgate.net

Targeted Acetyl Group Introduction at the C3 Position

The introduction of an acetyl group specifically at the C3 position of the pyrazole ring is a crucial step in the synthesis of the target molecule. While direct cyclocondensation using a pre-acetylated 1,3-dicarbonyl compound is one option, another important method is the direct acylation of a pre-formed 1-ethyl-1H-pyrazole.

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. researchgate.net However, the direct Friedel-Crafts acylation of pyrazoles can be challenging due to the potential for complex formation with the Lewis acid catalyst and issues with regioselectivity, often favoring substitution at the C4 position. nih.govresearchgate.net The reactivity of the pyrazole ring and the directing effects of existing substituents play a significant role.

To achieve C3-acetylation, more specialized methods may be required. One approach involves the use of organometallic reagents. For example, lithiation of the pyrazole ring at the C3 position followed by quenching with an acetylating agent like acetyl chloride can provide the desired product. The regioselectivity of the lithiation can be controlled by the appropriate choice of directing groups or by exploiting the inherent acidity of the C3 proton in certain pyrazole derivatives.

A novel approach involves a [3+2] cycloaddition reaction between a 2-alkynyl-1,3-dithiane and a sydnone, which has been shown to enable functionalization at the typically unreactive C3 position of the pyrazole framework. beilstein-journals.org While not a direct acetylation, the dithiane moiety can be a precursor to a carbonyl group.

Starting MaterialReagent 1Reagent 2Catalyst/ConditionsProduct
1-Ethyl-1H-pyrazoleAcetyl chlorideAlCl₃Friedel-Crafts conditions (potential for C4-acylation) nih.govMixture of C3 and C4 acetylated pyrazoles
1-Ethyl-1H-pyrazolen-ButyllithiumAcetyl chlorideDirected lithiation-acylationThis compound
2-Alkynyl-1,3-dithianeSydnoneBase[3+2] Cycloaddition for C3-functionalization beilstein-journals.org3-(1,3-dithian-2-yl)pyrazole derivative

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.govrsc.org These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

For the synthesis of the pyrazole core, water has been explored as a green solvent for the cyclocondensation reaction. rsc.org The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green pyrazole synthesis. Catalysts such as nano-ZnO have been shown to be effective for the synthesis of 1,3,5-substituted pyrazoles. researchgate.net

Microwave-assisted synthesis has also emerged as a green technique for accelerating pyrazole synthesis, often leading to shorter reaction times and higher yields. organic-chemistry.org Solvent-free reaction conditions, where the reactants are mixed without a solvent, represent another important green chemistry strategy.

Catalytic Methods and Reaction Condition Optimization in Pyrazole Synthesis

The use of catalysts is central to many modern pyrazole synthesis methodologies, aiming to improve reaction rates, yields, and selectivity. A wide range of catalysts have been investigated for pyrazole synthesis.

For the cyclocondensation reaction, both acid and base catalysts are commonly employed. Lewis acids can activate the carbonyl groups of the 1,3-dicarbonyl compound, facilitating the initial condensation with hydrazine. In recent years, a variety of metal-based catalysts, including copper, palladium, and ruthenium, have been used to promote pyrazole formation through different mechanistic pathways. For instance, copper-catalyzed condensation reactions can proceed under acid-free conditions at room temperature.

Optimization of reaction conditions such as temperature, solvent, and catalyst loading is crucial for maximizing the yield and purity of the desired pyrazole product. For example, a temperature-controlled divergent synthesis of pyrazoles has been reported, where simply tuning the reaction temperature can lead to different products from the same starting materials.

Reaction StepCatalystSolventKey Advantage
Pyrazole core synthesisNano-ZnOWater/EthanolGreen, reusable catalyst rsc.orgresearchgate.net
Pyrazole core synthesisCopper triflatebmim (ionic liquid)Efficient catalysis nih.gov
N-ArylationPalladium complexOrganic solventC-N bond formation
C-H AcylationRuthenium complexOrganic solventDirect C-H functionalization

Sophisticated Spectroscopic and Diffractional Characterization Techniques Applied to 1 1 Ethyl 1h Pyrazol 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and chemical environment can be constructed.

¹H-NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), the acetyl group (a singlet), and the two protons on the pyrazole (B372694) ring (two doublets or singlets depending on the coupling). mdpi.comrsc.org

¹³C-NMR spectroscopy complements ¹H-NMR by providing a count of the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ethanone (B97240) group, the carbons of the pyrazole ring, and the carbons of the ethyl substituent. mdpi.comresearchgate.net The chemical shift of the carbonyl carbon is particularly characteristic, appearing significantly downfield. mdpi.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular puzzle. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC reveals long-range couplings between protons and carbons, confirming the connectivity between the ethyl group, the pyrazole ring, and the ethanone moiety. beilstein-journals.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Description
CH₃ (acetyl)~2.5 (s)~27Singlet, 3 protons
C=O (acetyl)-~190Carbonyl carbon
H-4 (pyrazole)~6.8 (d)~112Doublet, 1 proton
H-5 (pyrazole)~7.5 (d)~140Doublet, 1 proton
N-CH₂ (ethyl)~4.2 (q)~45Quartet, 2 protons
CH₃ (ethyl)~1.4 (t)~15Triplet, 3 protons
Note: Predicted values are based on data from analogous pyrazole structures. Actual values may vary depending on the solvent and experimental conditions. mdpi.comrsc.orgmdpi.com

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis (e.g., LC-MS, HRMS, GC-MS)

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis. The molecular formula is C₇H₁₀N₂O, corresponding to a molecular weight of 138.17 g/mol . scbt.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that first separate the compound from a mixture and then ionize it for mass analysis. nih.gov In electron ionization (EI) used in GC-MS, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that helps to confirm the structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition of the molecule, confirming the formula C₇H₁₀N₂O. researchgate.netmdpi.com

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Ion Fragment Lost
138[M]⁺-
123[M - CH₃]⁺Methyl radical
110[M - C₂H₄]⁺Ethene
95[M - CH₃CO]⁺Acetyl radical
67[C₄H₅N₂]⁺Ethyl and CO
Note: Fragmentation is predicted based on the principles of mass spectrometry and data from related compounds. mdpi.comnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule. These techniques are excellent for identifying the functional groups present.

FT-IR Spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group in the ketone. Other significant bands would correspond to C-H stretching of the alkyl and aromatic-like pyrazole ring, C=N and C=C stretching within the pyrazole ring, and C-N stretching vibrations. mdpi.commdpi.com

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds like C=O, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations, providing a more complete vibrational profile of the molecule.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3150C-H stretchPyrazole ring
~2850-2980C-H stretchEthyl and acetyl groups
~1670-1690C=O stretchKetone
~1550-1600C=N stretchPyrazole ring
~1400-1500C=C stretchPyrazole ring
Note: Values are typical ranges for the specified functional groups and are based on data from similar compounds. mdpi.comresearchgate.netmdpi.com

X-ray Diffraction (XRD) for Crystalline Structure Determination and Conformational Analysis

While specific crystal structure data for this compound is not publicly available, analysis of closely related pyrazole derivatives provides a clear indication of the type of information that would be obtained. nih.govresearchgate.net Such an analysis would reveal the planarity of the pyrazole ring and the orientation of the ethyl and ethanone substituents relative to the ring.

Table 4: Example Crystal Data for a Related Pyrazole Compound (C₈H₁₁N₃O₂) nih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.0721 (2)
b (Å)11.7030 (7)
c (Å)8.2401 (9)
β (°)104.124 (3)
Volume (ų)848.41 (11)
Z (molecules/unit cell)4
Note: This data is for a different but structurally similar molecule and serves to illustrate the output of an XRD experiment.

Chromatographic Methods for Purity Assessment and Impurity Profiling (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are vital for separating the target compound from any starting materials, byproducts, or degradation products, thus assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and for preliminary purity checks. The compound is spotted on a plate coated with a stationary phase (like silica (B1680970) gel) and a mobile phase is allowed to ascend the plate. The retention factor (Rf) value is a characteristic property under specific conditions. rsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are high-resolution techniques used for the accurate quantification of purity and the detection of trace impurities. researchgate.net The compound is passed through a column under high pressure, and its retention time is measured. By using a detector, such as a photodiode array (PDA) detector, a quantitative assessment of purity can be made by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks. researchgate.net These methods are crucial for quality control and stability testing. researchgate.net

Table 5: Exemplar Chromatographic Conditions for Analysis of Pyrazole Derivatives

Technique Stationary Phase Mobile Phase Detection Typical Output
TLCSilica gelEthyl acetate (B1210297)/n-hexane (1:3)UV light (254 nm)Rf value mdpi.com
HPLCC18 columnAcetonitrile/Water gradientUV (e.g., 254 nm)Retention time, % Purity researchgate.net
UPLCC18 columnMethanol/Water gradientMass Spectrometer (MS)Retention time, m/z researchgate.net
Note: Conditions are based on methods reported for similar pyrazole compounds and may require optimization.

Computational Chemistry and Theoretical Investigations of 1 1 Ethyl 1h Pyrazol 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry Optimization, and Energetics

Density Functional Theory (DFT) has become a important tool for investigating the electronic and structural properties of pyrazole (B372694) derivatives. acs.org For 1-(1-ethyl-1H-pyrazol-3-yl)ethanone, DFT calculations, particularly using the B3LYP functional with a 6-31G* or higher basis set, are employed to determine its most stable three-dimensional conformation. nih.gov

Molecular Geometry Optimization: The optimization process seeks the lowest energy structure by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the ground state. Studies on similar pyrazole derivatives, such as 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole, have demonstrated that geometries optimized using the B3LYP/6-31+G(d,p) level of theory are in good agreement with experimental X-ray diffraction data. researchgate.net It is expected that the pyrazole ring in this compound is nearly planar, with the ethyl and acetyl groups adopting specific orientations to minimize steric hindrance.

Electronic Structure and Energetics: DFT calculations also provide a detailed picture of the electronic structure. This includes the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A larger energy gap generally implies higher stability and lower reactivity. researchgate.net For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO may be distributed over the acetyl group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Calculated Geometric Parameters for a Pyrazole Derivative
ParameterValue
Bond Lengths (Å)
N1-N21.35
N2-C31.33
C3-C41.40
C4-C51.38
C5-N11.37
**Bond Angles (°) **
C5-N1-N2112.0
N1-N2-C3105.0
N2-C3-C4111.0
C3-C4-C5106.0
C4-C5-N1106.0
Note: These are representative values based on DFT calculations of similar pyrazole structures and are intended for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and the influence of solvent on its structure and dynamics.

Conformational Flexibility: MD simulations can explore the different conformations that this compound can adopt by simulating the movement of its atoms over a period of time, typically nanoseconds. nih.gov This is particularly useful for understanding the rotational freedom of the ethyl and acetyl groups. The simulation tracks the trajectory of each atom, providing a dynamic picture of the molecule's conformational landscape and the energy barriers between different conformations.

Solvation Effects: The behavior of a molecule can be significantly influenced by its environment, especially in a solution. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. By simulating the system in a box of water or other solvents, it is possible to study how the solvent affects the conformational preferences of the molecule and to calculate properties such as the solvation free energy. Such simulations have been used to understand the binding stability of pyrazole derivatives to biological targets. nih.gov

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui functions, electrostatic potential maps)

To quantify the reactivity of this compound, various quantum chemical descriptors and reactivity indices are calculated from its electronic structure.

Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the propensity of a particular atomic site in a molecule to undergo a nucleophilic or electrophilic attack. mdpi.com It is derived from the change in electron density when an electron is added to or removed from the molecule. For this compound, the Fukui functions can pinpoint the most reactive atoms, which is valuable for predicting the regioselectivity of its reactions.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show negative potential around the oxygen atom of the acetyl group and the N2 atom of the pyrazole ring, indicating these as sites for electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms. nih.gov

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative)
DescriptorDefinitionPredicted Trend for this compound
Global Hardness (η) (I-A)/2High value suggests high stability
Global Softness (S) 1/(2η)Low value suggests low reactivity
Electronegativity (χ) (I+A)/2Moderate to high value
Electrophilicity Index (ω) μ²/ (2η)Indicates electrophilic character
Note: I = Ionization Potential, A = Electron Affinity, μ = Chemical Potential. These are qualitative predictions based on the general electronic properties of pyrazole derivatives.

Spectroscopic Property Prediction and Validation via Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computed structures and for the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.org By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, its NMR spectrum can be simulated. mdpi.com This allows for the assignment of experimental peaks and can help in confirming the structure of the molecule. For complex molecules, computational prediction of NMR spectra can be an invaluable tool for structural elucidation. mdpi.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an infrared (IR) spectrum. For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the acetyl group, C-N and C=C stretching vibrations of the pyrazole ring, and various C-H bending and stretching modes. researchgate.net Comparison with an experimental IR spectrum can help to confirm the presence of these functional groups and validate the accuracy of the computed geometry. nih.gov

Theoretical Mechanistic Studies of this compound Reactivity

Theoretical calculations can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates and to calculate the activation energies.

For instance, the reactivity of the acetyl group, such as in condensation reactions, or the reactivity of the pyrazole ring in electrophilic substitution reactions, can be investigated. nih.gov Mechanistic studies on the synthesis of pyrazoles have been performed using computational methods to understand the reaction pathways and the factors controlling regioselectivity. nih.govresearchgate.net A theoretical study on the reactivity of pyrazaboles with nitrogen nucleophiles has shed light on the SN1 and SN2 reaction mechanisms at the pyrazole ring. scholaris.ca Such studies provide a molecular-level understanding of the reaction dynamics and can be used to predict the outcome of new reactions.

Chemical Reactivity and Mechanistic Studies of 1 1 Ethyl 1h Pyrazol 3 Yl Ethanone

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring and Acetyl Group

The reactivity of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone in substitution reactions is governed by the electronic properties of the pyrazole ring and the acetyl group.

Pyrazole Ring Reactivity: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. nih.gov The two nitrogen atoms within the ring influence the electron density at the carbon positions. The N1-ethyl group and the N2 atom direct electrophiles primarily to the C4 position, which possesses the highest electron density. pharmaguideline.com The C3 and C5 positions have reduced electron density due to their proximity to the electronegative nitrogen atoms. pharmaguideline.com Consequently, electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation preferentially occur at the C4 position. pharmaguideline.comslideshare.net In contrast, nucleophilic attack on the pyrazole ring itself is difficult unless the ring is activated by strong electron-withdrawing groups, which is not the case here. However, deprotonation at C5 can occur in the presence of a very strong base, creating a nucleophilic site for subsequent reaction with an electrophile. pharmaguideline.com

Acetyl Group Reactivity: The acetyl group behaves as a typical ketone. The carbonyl carbon is electrophilic and is the primary site for nucleophilic attack. This allows for a wide range of nucleophilic addition and addition-elimination reactions. The adjacent pyrazole ring acts as an electron-withdrawing group, which can slightly enhance the electrophilicity of the carbonyl carbon. Nucleophilic substitution reactions can occur at the α-carbon (the methyl group) via an enolate intermediate under basic conditions.

Functional Group Transformations of the Acetyl Moiety (e.g., reduction to alcohol, amination)

The acetyl group of this compound is a key site for synthetic modification, allowing for its conversion into a variety of other functional groups.

Reduction to Alcohol: The carbonyl of the acetyl group can be readily reduced to a secondary alcohol, yielding 1-(1-(1-ethyl-1H-pyrazol-3-yl)ethyl)alcohol. This transformation is typically achieved using standard reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran.

Reductive Amination: The acetyl group can be converted into an amine via reductive amination. This two-step, one-pot process involves the initial condensation of the ketone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. An efficient method developed for analogous formylpyrazoles uses sodium triacetoxyborohydride (B8407120) as the reducing agent in dichloroethane. ineosopen.org This method is effective for a wide range of primary and secondary aliphatic and aromatic amines. ineosopen.org The reaction of this compound with an amine (R¹R²NH) would yield N-(1-(1-ethyl-1H-pyrazol-3-yl)ethyl)-R¹,R²-amine.

Other Transformations: The acetyl moiety can undergo other standard ketone reactions. For instance, reaction with hydroxylamine (B1172632) hydrochloride produces the corresponding oxime, this compound oxime. mdpi.com

The table below summarizes key transformations of the acetyl group.

TransformationReagents and ConditionsProduct
Reduction Sodium borohydride (NaBH₄), Methanol1-(1-(1-ethyl-1H-pyrazol-3-yl)ethyl)alcohol
Reductive Amination Amine (R¹R²NH), Sodium triacetoxyborohydride (STAB), DichloroethaneN-(1-(1-ethyl-1H-pyrazol-3-yl)ethyl)amine
Oxime Formation Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., NaOH), Ethanol/WaterThis compound oxime

Ring Functionalization and Derivatization Strategies

Further diversification of the this compound scaffold can be achieved by introducing substituents onto the pyrazole ring. Since the N1 position is already occupied by an ethyl group, and the C3 position carries the acetyl group, the primary sites for further functionalization are the C4 and C5 positions.

Halogenation: Direct halogenation, such as bromination using N-bromosuccinimide (NBS) or iodination using iodine monochloride (ICl), typically occurs at the electron-rich C4 position. researchgate.netrsc.org These halogenated pyrazoles are valuable intermediates for subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The introduction of a halogen (commonly bromine or iodine) at the C4 or C5 position enables a wide array of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction of a 4- or 5-halopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of various aryl or vinyl groups. researchgate.net

Sonogashira Coupling: The coupling of a halopyrazole with a terminal alkyne, catalyzed by palladium and copper(I), is an effective method for synthesizing alkynyl-substituted pyrazoles. researchgate.net

Heck Coupling: This reaction allows for the introduction of an alkene moiety by reacting the halopyrazole with an alkene in the presence of a palladium catalyst.

Metalation: Direct C-H activation or metalation at the C5 position can be achieved using strong bases like organolithium reagents or bulky metal amide bases (e.g., TMP-bases), followed by quenching with an electrophile. rsc.org This allows for the introduction of a variety of functional groups at this position.

The table below outlines common ring functionalization strategies.

Reaction TypePosition(s)Reagents and ConditionsProduct Type
Bromination C4N-Bromosuccinimide (NBS), Acetonitrile4-Bromo-1-(1-ethyl-1H-pyrazol-3-yl)ethanone
Suzuki Coupling C4 or C5 (from halo-derivative)R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)4- or 5-Aryl/Vinyl-substituted pyrazole
Sonogashira Coupling C4 or C5 (from halo-derivative)Terminal alkyne, Pd catalyst, Cu(I) salt, Base (e.g., Et₃N)4- or 5-Alkynyl-substituted pyrazole
Directed Metalation C5Strong base (e.g., n-BuLi, TMP-base), then Electrophile (E⁺)5-E-substituted pyrazole

Cycloaddition and Condensation Reactions Involving the Pyrazole Moiety

While the aromatic pyrazole ring is generally unreactive in cycloaddition reactions, the acetyl group readily participates in condensation reactions. Furthermore, the synthesis of the pyrazole core itself is often achieved through cycloaddition or cyclocondensation pathways, which is fundamental to its chemistry. mdpi.combeilstein-journals.org

Condensation Reactions: The acetyl group can undergo condensation with various nucleophiles.

Aldol Condensation: Reaction with aldehydes or ketones under basic or acidic conditions can lead to α,β-unsaturated ketones (chalcone-like structures).

Knoevenagel Condensation: Condensation with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) can yield various functionalized alkenes.

Hydrazone Formation: As mentioned previously, condensation with hydrazine (B178648) or its derivatives leads to the formation of hydrazones, which can be starting materials for further heterocycle synthesis. mdpi.com For example, multicomponent reactions involving hydrazine, an aldehyde, malononitrile, and ethyl acetoacetate (B1235776) can lead to fused pyranopyrazole systems.

[3+2] Cycloaddition in Pyrazole Synthesis: The most common route to the pyrazole ring system is the [3+2] cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine. beilstein-journals.orgresearchgate.net Another important route is the 1,3-dipolar cycloaddition of a nitrile imine with an alkene or alkyne. nih.govacs.org Understanding these synthetic origins is crucial for designing derivatives, as the choice of starting materials directly dictates the substitution pattern on the final pyrazole ring.

Mechanistic Investigations of Synthetic Transformations and Reaction Pathways

Mechanistic studies provide insight into the reactivity and regioselectivity observed in the transformations of pyrazole derivatives.

Electrophilic Substitution: The mechanism of electrophilic substitution at the C4 position follows the standard pathway for aromatic compounds. An electrophile (E⁺) attacks the electron-rich π-system of the pyrazole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring, including the N2 atom. Subsequent loss of a proton from the C4 position restores the aromaticity of the ring, yielding the 4-substituted product.

Reduction of the Acetyl Group: The reduction of the ketone with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon. This forms a tetracoordinate alkoxide intermediate. In a subsequent step, this intermediate is protonated by the solvent (e.g., methanol) to yield the final secondary alcohol product.

Reductive Amination: The mechanism begins with the acid-catalyzed addition of an amine to the carbonyl group, forming a carbinolamine intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion. The iminium ion is the species that is reduced by the hydride reagent (e.g., sodium triacetoxyborohydride). The mild nature of STAB allows for the reduction of the iminium ion in the presence of the unreacted ketone, preventing over-reduction to the alcohol.

Metal-Catalyzed Ring Formation: Recent mechanistic studies have explored metal-mediated pathways for pyrazole synthesis. For example, a titanium-mediated oxidative pyrazole synthesis involves the oxidation-induced N-N reductive elimination from a diazatitanacycle intermediate. rsc.orgnih.govumn.edu Kinetic studies of such reactions show that the initial oxidation step is often rate-limiting. rsc.orgnih.gov These advanced synthetic methods provide alternative pathways to pyrazole rings that avoid hazardous reagents like hydrazine. researchgate.net

Synthesis and Structural Diversification of Derivatives and Analogues of 1 1 Ethyl 1h Pyrazol 3 Yl Ethanone

Design Principles for Structural Modification and Analogue Generation

The design of novel analogues of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone is guided by established medicinal chemistry principles to enhance biological activity, selectivity, and pharmacokinetic properties. Key strategies include structure-activity relationship (SAR) studies, pharmacophore mapping, and bioisosteric replacement. researchgate.net

Structure-Activity Relationship (SAR) Studies: SAR studies systematically evaluate how changes in the chemical structure of a molecule affect its biological activity. For pyrazole (B372694) derivatives, this involves modifying substituents at various positions of the pyrazole ring and observing the impact on their therapeutic effects, such as anticancer, anti-inflammatory, or antimicrobial activities. researchgate.net

Pharmacophore Mapping: This computational technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. By understanding the pharmacophore of a known active pyrazole derivative, new analogues can be designed that retain these key features, increasing the probability of desired biological interactions. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For instance, replacing a hydrogen atom with a fluorine atom can enhance metabolic stability without significantly altering the molecule's shape or electronic properties.

These design principles are often employed in conjunction with computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models to predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. researchgate.netmdpi.com

Synthetic Routes to Pyrazole Derivatives with Varied N-Substituents

The substituent at the N1-position of the pyrazole ring significantly influences the molecule's properties. While this compound features an ethyl group, a wide variety of other substituents can be introduced to modulate its biological activity and physical characteristics.

The classical and most prevalent method for synthesizing N-substituted pyrazoles is the Knorr pyrazole synthesis , which involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine (B178648). nih.govmdpi.com To obtain pyrazoles with different N-substituents, the corresponding substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) is used.

However, handling substituted hydrazines can be challenging. acs.org More recent methods have emerged that allow for the direct N-alkylation or N-arylation of a pre-formed pyrazole ring or the use of primary amines as the source of the N-substituent. acs.orgorganic-chemistry.org For example, a novel method reports the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines, offering a more convenient and safer alternative to traditional methods. acs.org

Microwave-assisted synthesis has also been employed to accelerate the synthesis of N-substituted pyrazoles, often leading to higher yields in shorter reaction times.

Derivatization of the Acetyl Group (e.g., formation of oximes, hydrazones)

The acetyl group at the C3-position of this compound is a versatile functional handle that can be readily modified to generate a wide range of derivatives, including oximes and hydrazones. These derivatives often exhibit enhanced biological activities compared to the parent ketone.

Formation of Oximes: The reaction of the acetylpyrazole with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, yields the corresponding oxime. The geometry of the resulting oxime (E or Z isomer) can influence its biological activity.

Formation of Hydrazones: Condensation of the acetylpyrazole with various substituted hydrazines or hydrazides leads to the formation of hydrazones. This reaction is a cornerstone in the synthesis of many biologically active pyrazole derivatives. For instance, the reaction with thiosemicarbazide (B42300) can yield thiosemicarbazones, which are known for their diverse pharmacological properties. nih.gov

The formation of these derivatives can be carried out under conventional heating or using microwave irradiation, which can significantly reduce reaction times. researchgate.net

Introduction of Substituents at Pyrazole C4 and C5 Positions (e.g., halogenation, alkylation)

Functionalization of the C4 and C5 positions of the pyrazole ring is a key strategy for diversifying the structure of this compound and modulating its biological profile.

Halogenation: The C4 position of the pyrazole ring is susceptible to electrophilic halogenation. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can be used to introduce chlorine, bromine, or iodine atoms, respectively, at this position. researchgate.net Halogen atoms can act as important pharmacophoric features and can also serve as handles for further synthetic transformations, such as cross-coupling reactions.

Alkylation: The introduction of alkyl groups at the C4 and C5 positions can be achieved through various methods. For example, regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles has been reported. mdpi.com

Nitration: The pyrazole ring can be nitrated, typically at the C4 position, using a mixture of nitric acid and sulfuric acid. The nitro group can then be reduced to an amino group, providing a key intermediate for the synthesis of a wide range of further derivatives. preprints.org

These modifications allow for fine-tuning of the electronic and steric properties of the pyrazole core, which can have a profound impact on its interaction with biological targets.

Exploration of Hybrid Molecules and Complex Polycyclic Systems Incorporating the this compound Scaffold

The this compound scaffold can be incorporated into more complex molecular architectures, leading to the formation of hybrid molecules and fused polycyclic systems. This approach aims to combine the favorable properties of the pyrazole ring with those of other heterocyclic systems to create novel compounds with unique biological activities. semanticscholar.org

Hybrid Molecules: These are molecules that contain two or more distinct pharmacophores covalently linked together. For example, pyrazole-isoxazoline hybrids have been synthesized and shown to possess antimicrobial activity. acs.org The synthesis of such hybrids often involves multi-step reaction sequences, including 1,3-dipolar cycloaddition reactions.

Fused Polycyclic Systems: The pyrazole ring can be fused with other heterocyclic or carbocyclic rings to create rigid, polycyclic structures. For instance, chromone-fused pyrazoles have been prepared through tandem reactions. chim.itnih.gov The synthesis of these complex systems often relies on intramolecular cyclization reactions or multi-component reactions that build the fused ring system in a single step. rsc.orgresearchgate.net These rigid scaffolds can position substituents in well-defined spatial orientations, which can be advantageous for optimizing interactions with biological targets.

The exploration of such complex systems represents a frontier in the diversification of pyrazole chemistry, offering the potential to discover novel compounds with enhanced potency and selectivity. researchgate.net

Advanced Analytical Methodologies for Research on 1 1 Ethyl 1h Pyrazol 3 Yl Ethanone and Its Derivatives

Development of Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, GC-IR)

The analysis of reaction products in pyrazole (B372694) synthesis often involves complex matrices containing the target compound, isomers, byproducts, and unreacted starting materials. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for such tasks. nih.govijarnd.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the definitive structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net In the context of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone synthesis, LC-NMR can be used to separate the desired product from potential regioisomers, such as 1-(1-ethyl-1H-pyrazol-5-yl)ethanone, which may form during certain synthetic routes. The direct on-line acquisition of NMR spectra for each separated component allows for unambiguous structural assignment without the need for tedious offline fraction collection. ijarnd.com

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable compounds like many pyrazole derivatives. ijnrd.org As components elute from the GC column, they pass through a light pipe in an FTIR spectrometer, generating a real-time infrared spectrum. This can be critical for distinguishing between isomers that might have similar mass spectra but different functional group arrangements, which are readily differentiated by their unique IR absorption bands. ijarnd.comijnrd.org

The combination of these techniques, often in tandem with mass spectrometry (e.g., LC-MS-NMR, GC-MS-IR), provides a comprehensive profile of the reaction mixture, facilitating detailed analysis and process understanding. nih.govajrconline.org

High-Throughput Screening Methods for Reaction Optimization and Purity Control

High-Throughput Screening (HTS) has revolutionized chemical research by enabling the rapid, parallel execution of a large number of experiments. youtube.com This is particularly valuable for optimizing the synthesis of substituted pyrazoles like this compound.

Reaction Optimization: The synthesis of N-substituted pyrazoles can be influenced by numerous variables, including catalysts, solvents, temperature, and reagent stoichiometry. nih.govacs.org HTS allows researchers to use multi-well plates to test hundreds of reaction conditions simultaneously on a small scale. youtube.com For example, when synthesizing this compound from a diketone precursor and ethylhydrazine (B1196685), HTS can efficiently screen various catalysts (e.g., copper-based catalysts) and bases to identify conditions that maximize yield and regioselectivity. organic-chemistry.org

Purity Control: Once optimal conditions are identified, HTS methods can be integrated with rapid analytical techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) or mass spectrometry to assess the purity of each reaction well. This automated analysis provides vast amounts of data on how different parameters affect the formation of impurities, leading to more robust and cleaner synthetic protocols. This approach accelerates the discovery of novel methodologies and shortens the timeline for drug discovery and material development processes. youtube.com

Electrochemical and Thermal Analysis Techniques Applied to this compound

Electrochemical Analysis: Techniques like cyclic voltammetry can provide insights into the redox properties of this compound and its derivatives. The oxidation and reduction potentials of a molecule are key indicators of its electronic nature and can influence its reactivity and potential applications. Studies on N-substituted pyrazoles have shown that the electrochemical behavior, such as the potential required for halogenation, is significantly dependent on the nature of the substituent at the N-1 position. researchgate.net This information is valuable for developing electrosynthetic methods, which are often considered greener alternatives to traditional chemical synthesis.

Thermal Analysis: Methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of compounds. For a pyrazole derivative, TGA can identify the decomposition temperature, which is critical information for handling, storage, and assessing its suitability in applications requiring thermal stress. DSC can reveal melting points, boiling points, and other phase transitions. Research on related heterocyclic compounds like N-substituted pyrazolyltetrazoles shows that thermal stability is influenced by the substituents on the pyrazole ring, with decomposition often initiated in the linked heterocyclic ring. researchgate.net

Microfluidic and Flow Chemistry Applications for Synthesis and Analysis

Flow chemistry, which involves performing reactions in continuous-flowing streams within microreactors or larger tubing, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrazoles. doaj.orgmdpi.com

This technology offers several advantages over traditional batch synthesis for preparing compounds like this compound:

Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ in small volumes, minimizing risks. Similarly, the rapid heat dissipation in microreactors allows for highly exothermic reactions to be performed safely. mdpi.com

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher reproducibility and often better yields and selectivity. doaj.org

Scalability: Scaling up production is achieved by running the flow system for longer periods or by parallelizing multiple reactors, which is often more straightforward than scaling up batch reactors. mdpi.com

Studies have demonstrated the successful synthesis of various pyrazole derivatives using flow chemistry, achieving good to excellent yields and high regioselectivity. mdpi.com For instance, the [3+2] cycloaddition reactions, a common method for pyrazole synthesis, have been adapted to flow conditions, showcasing the versatility of this technique. sci-hub.se

Isotopic Labeling and Mechanistic Elucidation using Advanced Spectroscopic Tools

Understanding the precise step-by-step pathway of a chemical reaction (the mechanism) is fundamental to its optimization and control. Isotopic labeling is a classic and powerful technique for this purpose. nih.gov

In the synthesis of this compound, one could use an ethylhydrazine precursor labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C). By tracking the position of these isotopic labels in the final product and any intermediates using NMR spectroscopy or mass spectrometry, the exact mechanism of cyclization and substituent placement can be determined. researchgate.net

For example, mechanistic studies on pyrazole formation have used isotopic labeling to clarify whether the reaction proceeds through a specific type of cycloaddition or a condensation-cyclization pathway. researchgate.net Recent investigations into metal-mediated pyrazole synthesis have employed a combination of kinetic analysis, computational studies, and spectroscopic observation of intermediates to elucidate complex reaction pathways, such as oxidation-induced N-N bond formation. nih.govrsc.org These advanced studies provide deep insights that are crucial for the rational design of new and more efficient synthetic routes. nih.gov

Exploration of Specific Research Applications and Chemical Utility of 1 1 Ethyl 1h Pyrazol 3 Yl Ethanone

Role as a Synthetic Building Block and Intermediate in Multistep Organic Synthesis

1-(1-ethyl-1H-pyrazol-3-yl)ethanone serves as a crucial building block in the construction of more complex molecular architectures. bldpharm.com Pyrazole (B372694) derivatives are fundamental components in organic synthesis, and the title compound's specific substitution pattern offers distinct synthetic advantages. nih.govbeilstein-journals.org The most common method for synthesizing the core pyrazole ring is the Knorr cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.org In this context, this compound itself can be considered a product of such a reaction and, more importantly, an intermediate for further synthetic transformations.

The reactivity of the acetyl group and the pyrazole ring allows for a variety of subsequent reactions. The ketone can undergo reactions typical of carbonyl compounds, such as condensation, reduction, or conversion to an oxime. For instance, related 1-aryl-2-(pyrazol-1-yl)ethanone structures have been converted to their corresponding oxime derivatives, which were then further alkylated to produce oxime ethers. mdpi.com This highlights how the ethanone (B97240) moiety acts as a handle for introducing new functional groups.

Furthermore, the pyrazole ring system is a key component in the synthesis of biologically active molecules. Research has demonstrated the creation of 4-(pyrazol-1-yl)carboxanilides through a three-step process starting from pyrazole intermediates. afinitica.com This process often involves the initial synthesis of a substituted pyrazole, followed by modification of functional groups on an attached phenyl ring, and finally amidation. afinitica.com Such multistep sequences underscore the importance of pyrazole-ethanone compounds as stable intermediates that can be carried through several synthetic steps. afinitica.combeilstein-journals.org

The following table summarizes the utility of this compound as a synthetic intermediate:

Reaction Type Reacting Group Product Class Example Application
CondensationAcetyl (C=O)Schiff bases, ChalconesSynthesis of larger heterocyclic systems
OximationAcetyl (C=O)Pyrazole OximesPrecursors for oxime ethers with potential biological activity. mdpi.com
ReductionAcetyl (C=O)Secondary AlcoholsIntroduction of a chiral center
HalogenationPyrazole Ring (C-H)Halogenated PyrazolesIntermediates for cross-coupling reactions
N-alkylationPyrazole Ring (N-H)*N-substituted PyrazolesModification of solubility and electronic properties. mdpi.com

*Note: While the title compound is already N-ethylated, this reaction is fundamental to the synthesis of such derivatives.

Precursor in Materials Science Research

The structural features of this compound make it a promising precursor for advanced materials. Pyrazole-based ligands are extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net These materials are of significant interest due to their potential applications in gas storage, catalysis, and sensing. The two adjacent nitrogen atoms in the pyrazole ring can chelate to a single metal center or bridge between different metal ions, leading to the formation of one-, two-, or three-dimensional polymeric networks. researchgate.netresearchgate.net The ethyl and acetyl substituents on the pyrazole ring can influence the topology, porosity, and functionality of the resulting coordination polymer. researchgate.net

In addition to coordination polymers, pyrazole derivatives are being investigated for their photoluminescent properties. researchgate.net A particularly interesting phenomenon is aggregation-induced emission (AIE), where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgrsc.org While many AIE-active molecules are large and complex, the principle has been demonstrated in various heterocyclic systems, including certain pyrazole derivatives. rsc.orgmdpi.com The restriction of intramolecular rotations in the aggregated state is a key mechanism for AIE. nih.gov The substituted pyrazole structure of this compound could potentially be incorporated into larger systems designed to exhibit AIE properties, making it a valuable precursor for novel optical materials and sensors. nih.gov

Material Type Role of Pyrazole Moiety Potential Properties Relevant Research Area
Coordination Polymers/MOFsBridging/Chelating LigandPorosity, Thermal Resistance, Catalysis. researchgate.netGas Storage, Separation, Heterogeneous Catalysis
Organic LuminogensCore ChromophoreAggregation-Induced Emission (AIE). rsc.orgOrganic Light-Emitting Diodes (OLEDs), Chemical Sensors, Bio-imaging
Organic SemiconductorsElectron-Donating/Accepting UnitCharge TransportOrganic Field-Effect Transistors (OFETs), Photovoltaics

Application in Ligand Design for Catalysis and Coordination Chemistry

In the realm of coordination chemistry and catalysis, pyrazole-based compounds are highly valued as ligands. nih.govresearchgate.net The pyrazole ring is an excellent N,N-donor ligand, capable of coordinating with a wide variety of metal ions. researchgate.net this compound can act as a bidentate ligand, using one of the pyrazole nitrogens and the carbonyl oxygen to bind to a metal center. This chelating ability can stabilize the metal complex and influence its catalytic activity.

The introduction of functional groups onto the pyrazole core is a common strategy for tuning the electronic and steric properties of the resulting ligand. nih.gov In this compound, the N-ethyl group provides steric bulk and influences the solubility of the ligand and its metal complexes. The acetyl group not only provides a coordination site (the carbonyl oxygen) but can also be readily modified to create more complex ligand systems, such as Schiff bases or β-ketoiminates, which are known to form stable and catalytically active metal complexes. nih.gov

The versatility of pyrazole ligands allows for their use in a broad spectrum of catalytic transformations. Copper complexes with pyrazole-containing ligands have been studied for their ability to form structures with varying nuclearity, from mononuclear to polynuclear complexes. researchgate.net Palladium complexes bearing pyrazole-based ligands are also of interest in cross-coupling catalysis. researchgate.net The ability to systematically modify the ligand structure, starting from a simple building block like this compound, is crucial for developing new catalysts with enhanced activity and selectivity.

Metal Ion Coordination Mode Potential Catalytic Application
Copper (Cu)Bidentate (N,O), Bridging (N,N)Oxidation, Atom Transfer Radical Polymerization
Palladium (Pd)Bidentate (N,O)Cross-coupling reactions (e.g., Suzuki, Heck)
Zinc (Zn)Bidentate (N,O), Bridging (N,N)Polymerization of lactides, Lewis acid catalysis
Silver (Ag)Bridging (N,N)Synthesis of coordination polymers with antimicrobial properties. researchgate.net
Rhodium (Rh) / Iridium (Ir)Bidentate (N,O)Hydroformylation, Hydrogenation

Fundamental Studies of Molecular Recognition via In Silico or In Vitro Binding Assays

The pyrazole scaffold is a cornerstone in medicinal chemistry, frequently appearing in the structure of marketed drugs and clinical candidates. nih.gov This prevalence is due to the pyrazole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition and binding to biological targets like enzymes and receptors. Consequently, compounds like this compound are valuable subjects for fundamental studies of molecular recognition.

While specific binding assay data for this compound is not extensively published, its structural motifs suggest clear potential for such studies. The pyrazole ring contains a hydrogen bond donor (the C-H bonds) and two hydrogen bond acceptors (the nitrogen atoms). The acetyl group provides an additional, strong hydrogen bond acceptor in the carbonyl oxygen. These features make the molecule an ideal candidate for probing the binding pockets of proteins. For example, related pyrazole derivatives have been synthesized and evaluated as inhibitors of canonical transient receptor potential (TRPC) channels, a family of ion channels involved in various physiological processes. afinitica.com The development of such inhibitors inherently relies on detailed binding studies.

In silico methods, such as molecular docking, are computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein. This compound could be computationally docked into the active sites of various enzymes (e.g., kinases, cyclooxygenases) for which pyrazoles are known inhibitors to generate hypotheses about its potential biological activity. These computational predictions would then guide in vitro binding assays, such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), to experimentally validate and quantify the binding interactions. These fundamental studies are essential for rational drug design and the discovery of new therapeutic agents.

Potential Molecular Target Class Key Interacting Groups on Pyrazole Rationale / Example
Protein KinasesPyrazole Nitrogens, Carbonyl OxygenPyrazoles can mimic the adenine (B156593) region of ATP, binding to the hinge region of the kinase active site.
Cyclooxygenase (COX) EnzymesPyrazole CoreCelecoxib, a well-known COX-2 inhibitor, is a pyrazole derivative.
G-protein Coupled Receptors (GPCRs)Pyrazole Core, SubstituentsThe scaffold can fit into specific binding pockets and interact with key amino acid residues.
Ion ChannelsPyrazole Core, SubstituentsPyrazole-based compounds have been developed as inhibitors of TRPC channels. afinitica.com

Future Research Directions and Unexplored Avenues for 1 1 Ethyl 1h Pyrazol 3 Yl Ethanone Chemistry

Development of Novel and Highly Efficient Synthetic Strategies

While established methods for the synthesis of pyrazole (B372694) derivatives exist, the pursuit of more efficient, sustainable, and versatile synthetic strategies for 1-(1-ethyl-1H-pyrazol-3-yl)ethanone is a primary area for future research. Conventional methods often involve multi-step sequences, which can be time-consuming and generate significant waste. rsc.org Future efforts could focus on the following:

One-Pot Syntheses: Developing one-pot reactions that combine multiple synthetic steps without the need for isolating intermediates would significantly improve efficiency. For instance, a one-pot cyclocondensation reaction of appropriate precursors could offer a more direct route to the target molecule. researchgate.net

Catalytic Approaches: The exploration of novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to milder reaction conditions and higher yields. youtube.com For example, nano-ZnO has been shown to be an effective catalyst in the synthesis of other pyrazole derivatives. nih.gov

Flow Chemistry: The application of continuous flow technology could enable better control over reaction parameters, leading to improved product quality and scalability. Photochemical flow synthesis has recently been demonstrated as a viable method for producing other heterocyclic compounds like pyrazolines. thieme.de

Green Chemistry Approaches: The use of greener solvents, microwave-assisted synthesis, or ultrasound irradiation could reduce the environmental impact of the synthesis. rsc.org These techniques have shown promise in accelerating reaction times and improving yields in the synthesis of other pyrazole-containing compounds. rsc.orgeurjchem.com

A recent study detailed a novel one-step synthesis of fully substituted pyrazol-4-ols, which could potentially be adapted for the synthesis of other pyrazole derivatives. nih.gov

Deeper Understanding of Electronic and Steric Effects on Reactivity

The reactivity of the pyrazole ring and the ethanone (B97240) side chain in this compound are intrinsically linked to the electronic and steric properties of the substituents. Future research should aim to unravel these intricate relationships to enable more precise control over its chemical transformations.

Substituent Effects: A systematic investigation into how different substituents on the pyrazole ring influence the reactivity of the acetyl group, and vice versa, is needed. For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the electron density at various positions of the pyrazole ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. nih.govmdpi.com

Conformational Analysis: The ethyl group at the N1 position can adopt different conformations, which in turn can influence the steric accessibility of the adjacent C5 position and the acetyl group at the C3 position. mdpi.com Detailed conformational analysis using spectroscopic techniques and computational methods will be crucial.

Tautomerism: While the N-ethyl substitution prevents the common annular tautomerism seen in NH-pyrazoles, the potential for other forms of tautomerism, such as keto-enol tautomerism of the ethanone moiety, should be investigated under various conditions. nih.gov

Studies on vinylpyrazoles have shown that substituents on the pyrazole ring can affect the conformation of the vinyl group, highlighting the importance of such intramolecular interactions. mdpi.comresearchgate.net

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. eurasianjournals.com For this compound, computational studies can provide valuable insights into:

Molecular Properties: Density Functional Theory (DFT) calculations can be employed to determine key molecular properties such as electron density distribution, bond lengths, bond angles, and spectroscopic characteristics. nih.gov This information is fundamental to understanding the molecule's intrinsic reactivity. chemicalbook.com

Reaction Mechanisms: Computational modeling can elucidate the transition states and energy profiles of various reactions involving this compound, providing a deeper understanding of the reaction pathways. nih.gov

Structure-Activity Relationships: For potential applications in medicinal chemistry or materials science, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives of this compound with their biological activity or physical properties. nih.gov

Recent research has demonstrated the utility of molecular modeling in designing potent inhibitors based on the pyrazole scaffold. nih.govnih.gov

Integration into Emerging Fields of Chemical Research

The unique structural features of this compound make it an attractive candidate for exploration in emerging areas of chemical research that promise more sustainable and efficient chemical transformations.

Mechanochemistry: This solvent-free approach to synthesis involves the use of mechanical force to induce chemical reactions. researchgate.net Investigating the mechanochemical synthesis of this compound and its derivatives could lead to more environmentally friendly production methods. rsc.org

Photoredox Catalysis: This rapidly developing field utilizes visible light and a photosensitizer to drive chemical reactions. rsc.orgjmchemsci.com The pyrazole moiety could potentially be functionalized through photoredox-catalyzed reactions, opening up new avenues for derivatization. The mechanosynthesis of ruthenium trisbipyridyl complexes and their application in photoredox catalysis has been recently reported, highlighting the potential of combining these emerging fields. chemrxiv.org

Collaborative Research Opportunities and Interdisciplinary Studies in Heterocyclic Chemistry

The full potential of this compound can be best realized through collaborative and interdisciplinary research efforts.

Medicinal Chemistry: Given that many FDA-approved drugs contain a pyrazole core, collaborations with medicinal chemists could explore the synthesis and biological evaluation of derivatives of this compound for various therapeutic targets. rsc.orgmdpi.combohrium.com

Materials Science: The pyrazole ring is known to coordinate with metal ions, suggesting that this compound could be a valuable ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties. acs.orgnih.gov

Agrochemicals: Pyrazole derivatives have also found applications in agriculture. nih.gov Interdisciplinary studies with agricultural scientists could investigate the potential of new compounds derived from this compound as herbicides, insecticides, or fungicides.

The importance of collaborations between academia and industry has been highlighted as a key driver for innovation in heterocyclic chemistry. rsc.org Several academic journals also offer special issues to foster such collaborations and disseminate research in this area. mdpi.commdpi.com

Q & A

Q. What are the optimized synthetic routes for 1-(1-ethyl-1H-pyrazol-3-yl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves hydrazine cyclization and acylation steps. Key considerations:
  • Hydrazine Cyclization : React ethyl-substituted pyrazole precursors with hydrazine hydrate under reflux in glacial acetic acid (4–6 hours, 80–100°C) .
  • Acylation : Introduce the ethanone moiety using acetylating agents (e.g., acetyl chloride) in anhydrous solvents (e.g., dichloromethane) at 0–25°C .
  • Yield Optimization : Control pH (6–7), use catalysts like DMAP (4-dimethylaminopyridine), and monitor intermediates via TLC .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) and neutralize acidic residues before disposal .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (400 MHz, CDCl3_3) identifies pyrazole protons (δ 6.5–7.2 ppm) and ethanone carbonyl (δ 2.1–2.3 ppm) .
  • HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients (retention time: ~8.2 min) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (MW = 164.2 g/mol) via [M+H]+^+ peak at m/z 165 .

Advanced Research Questions

Q. How do electronic effects of the ethyl-pyrazole moiety influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Electronic Profiling : DFT calculations (B3LYP/6-31G*) show the ethyl group enhances electron density at pyrazole-C3, favoring electrophilic attacks.
  • Experimental Validation : React with iodine monochloride (ICl) in DMF at 50°C; monitor regioselectivity via 13^{13}C NMR .
  • Contradictions : Steric hindrance from the ethyl group may reduce reactivity in bulky nucleophiles—address via solvent polarity adjustments (e.g., THF → DMSO) .

Q. What strategies resolve crystallographic data discrepancies during X-ray refinement for this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals; use HKLF5 format for high-resolution data (<0.8 Å) .
  • Validation : Check Rint_{int} (<5%) and Flack parameter (≈0) to confirm absolute structure .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s interaction with kinase targets?

  • Methodological Answer :
  • Kinase Inhibition Assay : Use ADP-Glo™ Kinase Assay (Promega) with recombinant EGFR kinase.
  • Conditions : 10 µM compound, 30 min pre-incubation, measure IC50_{50} via luminescence .
  • Data Interpretation : Compare with control inhibitors (e.g., Erlotinib); address false positives via counter-screening against PKA/PKC isoforms .

Q. What mechanistic insights explain contradictory results in oxidation studies of the ethanone group?

  • Methodological Answer :
  • Oxidation Pathways : Use Jones reagent (CrO3_3/H2_2SO4_4) for carboxylic acid formation vs. TEMPO/NaOCl for ketone retention .
  • Byproduct Analysis : GC-MS identifies intermediates (e.g., enol tautomers) that may inhibit further oxidation .
  • Mitigation : Add radical scavengers (e.g., BHT) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-1H-pyrazol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-1H-pyrazol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.